2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid
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Overview
Description
2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid is an organic compound with the molecular formula C8H14O4 It features a six-membered oxane ring with a hydroxyl group and a carboxylic acid group attached to a methyl-substituted carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid typically involves the reaction of 4-hydroxyoxane with a suitable carboxylating agent under controlled conditions. One common method includes the use of a Grignard reagent, where 4-hydroxyoxane reacts with methylmagnesium bromide followed by carbonation to introduce the carboxyl group.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and high-pressure conditions can optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 2-(4-oxan-4-yl)-2-methylpropanoic acid.
Reduction: Formation of 2-(4-hydroxyoxan-4-yl)-2-methylpropanol.
Substitution: Formation of 2-(4-hydroxyoxan-4-yl)-2-methylpropyl halides.
Scientific Research Applications
2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can influence metabolic pathways by acting as a substrate or inhibitor in enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxyoxan-4-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
3-hydroxypropionic acid: Contains a hydroxyl group on the third carbon of a propanoic acid chain.
2-hydroxyisobutyric acid: Features a hydroxyl group on the second carbon of an isobutyric acid chain.
Uniqueness
2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid is unique due to its oxane ring structure combined with a methyl-substituted propanoic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2,7(10)11)9(12)3-5-13-6-4-9/h12H,3-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRCVGIHDOJGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCOCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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